![molecular formula C30H26Cl2O3 B142829 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene CAS No. 131544-83-7](/img/structure/B142829.png)
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has potential applications in medicinal chemistry. It has been studied for its potential as a selective estrogen receptor modulator (SERM) and as a potential treatment for breast cancer. It has also been studied for its potential as a ligand for the androgen receptor and as a potential treatment for prostate cancer.
Mécanisme D'action
The mechanism of action of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is not fully understood. It is believed to act as a SERM by binding to estrogen receptors and modulating their activity. It is also believed to act as a ligand for the androgen receptor and modulate its activity.
Effets Biochimiques Et Physiologiques
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of prostate cancer cells in vitro. It has been shown to have an anti-estrogenic effect on the uterus and an anti-androgenic effect on the prostate.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has advantages and limitations for lab experiments. Its advantages include its potential as a SERM and its potential as a ligand for the androgen receptor. Its limitations include its limited availability and its potential toxicity.
Orientations Futures
There are many future directions for the study of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene. These include further studies on its mechanism of action, its potential as a treatment for breast and prostate cancer, and its potential as a ligand for other receptors. Additionally, further studies on its toxicity and its potential side effects are needed.
Méthodes De Synthèse
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene can be synthesized using various methods, including Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-bromo-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base. The Heck coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and styrene in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-ethynyl-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base.
Propriétés
Numéro CAS |
131544-83-7 |
|---|---|
Nom du produit |
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene |
Formule moléculaire |
C30H26Cl2O3 |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene |
InChI |
InChI=1S/C30H26Cl2O3/c1-33-25-14-8-22(9-15-25)28-29(30(28,31)32,23-10-16-26(34-2)17-11-23)24-12-18-27(19-13-24)35-20-21-6-4-3-5-7-21/h3-19,28H,20H2,1-2H3/t28-,29+/m1/s1 |
Clé InChI |
NOZGTIPFLLKLDR-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H]2[C@](C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Synonymes |
1,1-dichloro-2-(4-benzyloxyphenyl)-2,3-bis(4-methoxyphenyl)cyclopropane DBMPCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



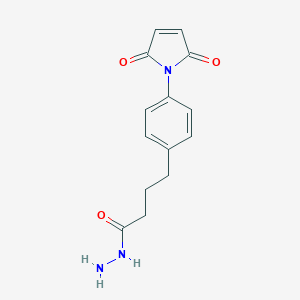
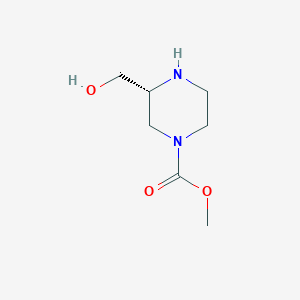
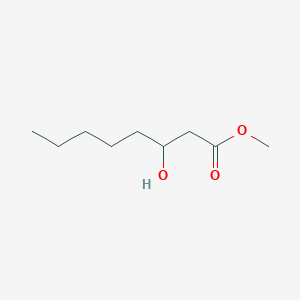
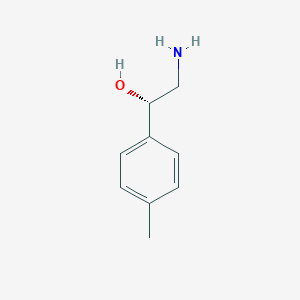
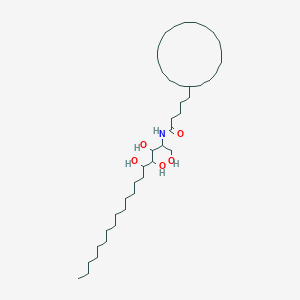
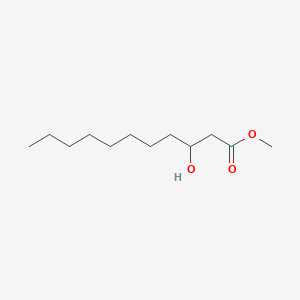
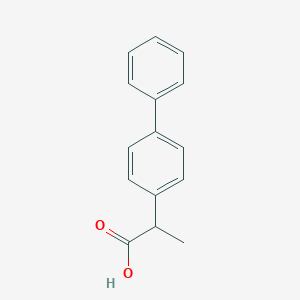


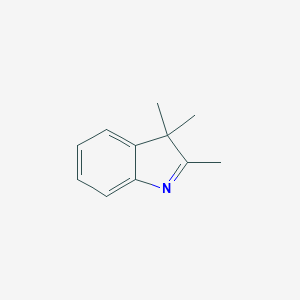
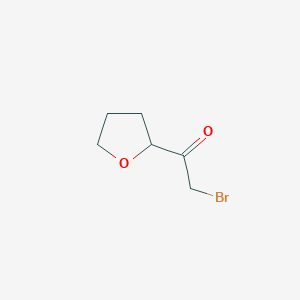

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)
